molecular formula C7H5ClFNO2 B1601637 2-Chloro-4-fluoro-3-methyl-1-nitrobenzene CAS No. 90292-62-9

2-Chloro-4-fluoro-3-methyl-1-nitrobenzene

Cat. No. B1601637
CAS RN: 90292-62-9
M. Wt: 189.57 g/mol
InChI Key: OEWOEJIFEWFIGG-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-3-methyl-1-nitrobenzene is a chemical compound with the systematic name 2-chloro-1-methyl-4-nitrobenzene . It is a derivative of benzene, which is a type of aromatic compound. The compound has several substituents, including a chlorine atom (Cl), a fluorine atom (F), a methyl group (CH3), and a nitro group (NO2).


Synthesis Analysis

The synthesis of 2-Chloro-4-fluoro-3-methyl-1-nitrobenzene can be achieved through various methods. One such method involves the reduction of 2-Chloro-1-fluoro-4-nitrobenzene in the presence of Mo (CO) 6 and 1,8-diazabicyclo [5.4.0]undec-7-ene (DBU) under microwave irradiation, yielding a mixture of 3-chloro-4-fluoroaniline and 3-chloro-4-ethoxyaniline .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-fluoro-3-methyl-1-nitrobenzene is based on the benzene ring, which is a hexagonal ring of six carbon atoms with alternating single and double bonds. The chlorine atom, fluorine atom, methyl group, and nitro group are attached to the benzene ring at the 2nd, 4th, 3rd, and 1st positions, respectively .


Chemical Reactions Analysis

The chemical reactions involving 2-Chloro-4-fluoro-3-methyl-1-nitrobenzene can be complex due to the presence of multiple reactive groups. For instance, the nitro group can undergo reduction reactions, while the halogen atoms (chlorine and fluorine) can participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-4-fluoro-3-methyl-1-nitrobenzene can vary depending on the conditions. For instance, it appears as a pale yellow to yellow to yellow-brown fused solid or lumps or crystals or crystalline powder .

Future Directions

The future directions for research on 2-Chloro-4-fluoro-3-methyl-1-nitrobenzene could involve exploring its potential applications in various fields, such as the synthesis of new materials or pharmaceuticals. Additionally, further studies could investigate its environmental impact and ways to mitigate any potential harm .

properties

IUPAC Name

3-chloro-1-fluoro-2-methyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c1-4-5(9)2-3-6(7(4)8)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEWOEJIFEWFIGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40532072
Record name 2-Chloro-4-fluoro-3-methyl-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40532072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-fluoro-3-methyl-1-nitrobenzene

CAS RN

90292-62-9
Record name 2-Chloro-4-fluoro-3-methyl-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40532072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-Chloro-3-fluoro-2-methylbenzene (1.00 mL, 8.24 mmol) was dissolved in sulfuric acid (18 M, 10 mL) and cooled in an ice bath. Potassium nitrate (0.87 g, 8.65 mmol) dissolved in sulfuric acid (18 M, 10 mL) was added dropwise to the cold solution. The reaction mixture was stirred for 5 min, then the ice bath was removed and stirring was continued for another 2 h. The reaction mixture was poured onto ice (25 g) stirred for 5 min and extracted with ethyl acetate (3×25 mL). The combined organic layers were dried over sodium sulfate, filtered and evaporated to give a clear yellow oil (1.34 g, purity 85%). The product was used without further purification in the next reaction step.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.87 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a vigorously stirred mixture of sulphuric acid (136 ml) and nitric acid (134 ml), maintained at 15° C. was added dropwise 2-chloro-6-fluorotoluene (100 g) over a period of 30 minutes. The mixture was alllowed to attain room temperature (20° C.), stirred for 70 minutes, then poured onto crushed ice. Solid 2-chloro-6-fluoro-3-nitrotoluene (70 g) was obtained after filtering and drying.
Quantity
136 mL
Type
reactant
Reaction Step One
Quantity
134 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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